molecular formula C18H17F3N2O3S B2607865 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 899979-62-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2607865
CAS No.: 899979-62-5
M. Wt: 398.4
InChI Key: BMUSYLNSXAQJGE-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 3-(trifluoromethyl)benzoyl group linked to a phenyl ring substituted with a 1,1-dioxo-1λ⁶,2-thiazinan moiety. The thiazinan ring is a six-membered heterocycle containing sulfur and nitrogen, with two oxygen atoms contributing to its sulfone (dioxo) configuration.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUSYLNSXAQJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the thiazinan ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound ~400–420* 1,1-Dioxo-thiazinan High stability, electron-withdrawing
N-[4-Morpholinophenyl]-3-(CF₃)benzamide 350.3 Morpholine Improved hydrophilicity
Flutolanil 323.3 2-CF₃, isopropoxy Agricultural activity
4-(Thiophen-3-yl)-N-(diazepane)benzamide ~450* 1,4-Diazepane, thiophene Conformational flexibility

*Estimated based on structural similarity.

Research Findings and Implications

  • Metabolic Stability : Saturated heterocycles (e.g., thiazinan) generally exhibit higher metabolic stability than aromatic systems (e.g., thiazole or triazole) due to reduced susceptibility to oxidative enzymes .
  • Agrochemical vs. Pharmaceutical Potential: Structural variations (e.g., CF₃ position, substituent bulk) dictate application specificity. For example, flutolanil’s 2-CF₃ group optimizes fungicidal activity, while the target’s 3-CF₃ and thiazinan may favor drug-like pharmacokinetics .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound contains a thiazinan ring and a trifluoromethyl group, which contribute to its lipophilicity and metabolic stability. The molecular formula is C18H16F4N2O3SC_{18}H_{16}F_4N_2O_3S with a molecular weight of 416.4 g/mol . The presence of these functional groups positions it within a class of sulfonamide derivatives known for diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, related arylsulfonylbenzohydrazides have been investigated for their ability to inhibit bacterial growth. The presence of the thiazinan ring may enhance this activity by increasing the compound's binding affinity to bacterial enzymes .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In studies involving similar sulfonamide derivatives, cytotoxic effects were observed against eukaryotic Vero cells. The therapeutic indices varied significantly among different compounds, indicating that while some derivatives showed promise as therapeutic agents, others presented significant toxicity concerns .

Table 1: Summary of Biological Activities

Compound NameMIC (μg/mL)Observed Effects
Compound A1.4Significant anti-tuberculosis activity
Compound B18.8Moderate activity with notable side effects
This compoundTBDPotentially high lipophilicity enhancing bioactivity

In a comparative study of related compounds, those with trifluoromethyl substitutions demonstrated enhanced bioactivity due to increased lipophilicity .

Synthesis and Production Methods

The synthesis of this compound typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride under controlled conditions . This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine D3 receptors, leveraging structural data from cyclic diamine benzamide ligands .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate binding mode stability .

How can reaction byproducts be minimized during large-scale synthesis?

Advanced Research Question

  • Purification Protocols : Employ gradient elution in reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) to separate byproducts .
  • Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings to suppress homocoupling side reactions .

What role do solvents play in modulating reaction kinetics for this compound?

Basic Research Question
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of amine precursors, while dichloromethane improves solubility of aromatic intermediates. Solvent choice directly impacts reaction rates and purity .

How can researchers validate the compound’s thermodynamic stability under storage conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C typical for benzamides).
  • Accelerated Stability Studies : Store at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .

What chromatographic methods are optimal for enantiomeric separation of chiral analogs?

Basic Research Question
Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phases, achieving resolution factors >1.5 for diastereomeric benzamides .

How can researchers address low solubility in aqueous buffers for biological assays?

Advanced Research Question

  • Co-Solvent Systems : Use 10% DMSO in phosphate-buffered saline (PBS) with sonication.
  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity, as demonstrated in kinase inhibitor studies .

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